molecular formula C10H6F2N2O B6247220 1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1134705-53-5

1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B6247220
CAS RN: 1134705-53-5
M. Wt: 208.2
InChI Key:
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Description

“1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde” is a chemical compound likely containing elements such as carbon, hydrogen, nitrogen, and fluorine . It seems to be a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for “1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde” were not found, similar compounds have been synthesized through various methods. For instance, 1H-1,2,4-triazole derivatives have been synthesized through oxidation of the corresponding amidrazones . Another method involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, thermal gravimetric analysis, differential scanning calorimetry, Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction, and Hirshfeld surface analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 1H-1,2,4-triazole derivatives have been designed as Strigolactone biosynthesis inhibitors . Another study reported the synthesis of dihydropyrano [2,3-c]pyrazoles using nano-eggshell/Ti (IV) as a catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 2,4-Difluorophenol has a melting point of 22.4 °C, a boiling point of 52-53 °C/19 mmHg, and a density of 1.362 g/mL at 25 °C .

Mechanism of Action

Mode of Action

The mode of action of 1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde is currently unknown due to the lack of specific studies on this compound . The compound’s interaction with its targets and any resulting changes would depend on the nature of these targets. For instance, if the targets are enzymes, the compound might inhibit or enhance their activity. If the targets are receptors, the compound might act as an agonist or antagonist.

Safety and Hazards

Safety data sheets provide information on the potential hazards of similar compounds. For instance, 3,5-Difluorophenol is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde involves the reaction of 2,4-difluorophenylhydrazine with ethyl acetoacetate followed by oxidation of the resulting pyrazoline intermediate to yield the desired aldehyde product.", "Starting Materials": [ "2,4-difluorophenylhydrazine", "ethyl acetoacetate", "sodium ethoxide", "hydrogen peroxide", "sulfuric acid" ], "Reaction": [ "Step 1: React 2,4-difluorophenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide to yield the corresponding pyrazoline intermediate.", "Step 2: Oxidize the pyrazoline intermediate with hydrogen peroxide in the presence of sulfuric acid to yield 1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde." ] }

CAS RN

1134705-53-5

Product Name

1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde

Molecular Formula

C10H6F2N2O

Molecular Weight

208.2

Purity

95

Origin of Product

United States

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